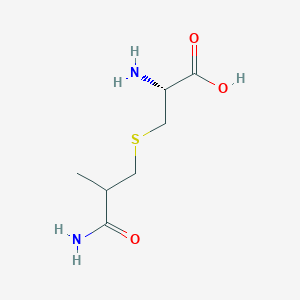![molecular formula C8H15N2O4P B14469305 Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate CAS No. 72398-73-3](/img/structure/B14469305.png)
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the oxadiazole ring . The phosphonate group can be introduced through a subsequent reaction with diethyl phosphite under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring .
Scientific Research Applications
Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in various cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory properties.
1,3,4-Oxadiazole Derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activity.
Uniqueness: Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
72398-73-3 |
|---|---|
Molecular Formula |
C8H15N2O4P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
5-(diethoxyphosphorylmethyl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H15N2O4P/c1-4-12-15(11,13-5-2)6-8-9-7(3)10-14-8/h4-6H2,1-3H3 |
InChI Key |
TYJCUKJMTPMAAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NC(=NO1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


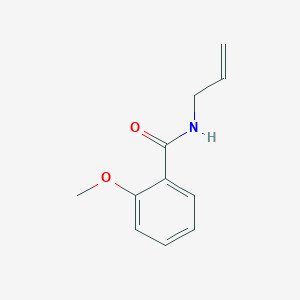
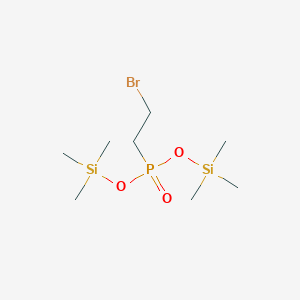


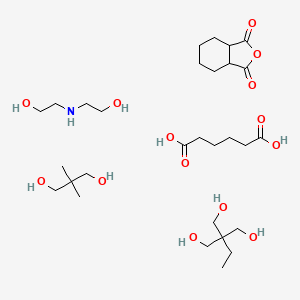



![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
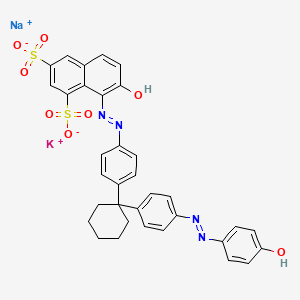
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)

